ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Core Thiazolo[3,2-a]Pyrimidine Scaffold Configuration
The thiazolo[3,2-a]pyrimidine scaffold forms the central bicyclic framework, consisting of a six-membered pyrimidine ring fused with a five-membered thiazole ring at positions 3 and 2, respectively. Key structural features include:
- Bond Lengths : The N1–C3 bond in the thiazole ring measures 1.403 Å, intermediate between single (1.47 Å) and double (1.28 Å) bonds, indicating partial delocalization.
- Ring Puckering : The pyrimidine ring adopts a slight boat conformation, with the chiral C5 atom displaced by 0.367 Å from the mean plane.
- Dihedral Angles : The thiazole and pyrimidine rings exhibit near-coplanarity, with a dihedral angle of 13.40° between the thiazole and the ethyl carboxylate group at C6.
| Parameter | Value | Source |
|---|---|---|
| N1–C3 bond length | 1.403 Å | |
| C5 displacement | 0.367 Å | |
| Thiazole-pyrimidine dihedral | 13.40° |
Substituent Analysis: 1,3-Benzodioxole and 4-Fluorophenyl Moieties
The 1,3-benzodioxole group at position 2 and the 4-fluorophenyl group at position 5 introduce steric and electronic effects:
- 1,3-Benzodioxole : The methylenedioxy group forms a planar bicyclic system with bond lengths of 1.414 Å (C–O) and 1.362 Å (O–C–O), consistent with resonance stabilization. Its conjugation with the exocyclic methylidene group (C8=C9) creates an extended π-system, as evidenced by UV-Vis absorption at λmax = 320 nm.
- 4-Fluorophenyl : The fluorine substituent at the para position induces a strong electron-withdrawing effect (σp = 0.78), polarizing the aromatic ring and enhancing dipole-dipole interactions in the crystal lattice. The C–F bond length measures 1.341 Å, typical for aryl fluorides.
Stereochemical Considerations of the (2Z)-Methylidene Group
The (2Z)-configuration of the methylidene group (C8=C9) was confirmed through NOESY correlations and X-ray diffraction:
- NOESY Data : A strong cross-peak between H8 (δ 6.82) and H5 (δ 4.21) confirms the Z-geometry.
- Crystallographic Evidence : The C8=C9–C10–O2 torsion angle of −178.5° demonstrates near-perpendicular alignment between the methylidene and carbonyl groups.
- Conformational Restriction : Intramolecular C–H···O hydrogen bonding (2.47 Å) between the methylidene proton and the carbonyl oxygen locks the Z-configuration.
X-ray Crystallographic Characterization of Molecular Packing
Single-crystal X-ray analysis (space group P21/c, Z = 4) revealed three-dimensional packing dominated by:
- Intermolecular Interactions :
- Unit Cell Parameters :
| Interaction Type | Distance/Å | Geometry/° |
|---|---|---|
| C–H···O | 2.47 | 164 |
| π-π stacking | 3.48 | 1.12 slippage |
The axial orientation of the 4-fluorophenyl group (dihedral angle 88.99° with pyrimidine ring) creates voids occupied by disordered solvent molecules. This packing arrangement contributes to the compound’s thermal stability, with decomposition observed only above 248°C.
Properties
CAS No. |
6225-62-3 |
|---|---|
Molecular Formula |
C24H19FN2O5S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-3-30-23(29)20-13(2)26-24-27(21(20)15-5-7-16(25)8-6-15)22(28)19(33-24)11-14-4-9-17-18(10-14)32-12-31-17/h4-11,21H,3,12H2,1-2H3/b19-11- |
InChI Key |
PMIYVKOMQJAASG-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Fluorophenyl)-3,4-Dihydropyrimidine-2(1H)-Thione
Reagents :
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Thiourea (1.5 equiv)
-
Ethyl acetoacetate (1.0 equiv)
Procedure :
-
Combine reagents under solvent-free conditions at 120°C for 6–8 hours.
-
Quench with ice-water, filter, and recrystallize from ethanol.
Yield : 92–97%
Mechanism : Acid-catalyzed Biginelli condensation proceeds via imine formation, followed by nucleophilic attack of the enolized 1,3-dicarbonyl compound and cyclodehydration.
Analytical Data :
Cyclization to Ethyl 5-(4-Fluorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Reagents :
-
3,4-Dihydropyrimidine-2(1H)-thione (1.0 equiv)
-
Ethyl chloroacetate (1.2 equiv)
-
Solvent: DMF (anhydrous)
Procedure :
-
Pour into ice-water, filter, and recrystallize from acetone/water (1:1).
Yield : 88–91%
Mechanism : SN2 displacement of chloride by thione sulfur generates a thioether intermediate, followed by intramolecular cyclization and aromatization.
Analytical Data :
Knoevenagel Condensation to Install 1,3-Benzodioxol-5-ylmethylidene Group
Reagents :
-
Thiazolopyrimidine intermediate (1.0 equiv)
-
Piperonal (1.2 equiv)
-
Base: Pyrrolidine (0.1 equiv)
Procedure :
-
Reflux at 80°C for 12 hours.
-
Cool, filter, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 95–98%
Mechanism : Base-mediated deprotonation at C-2 enables nucleophilic attack on the aldehyde, followed by dehydration to form the Z-configured exocyclic double bond.
Configurational Control :
-
Exclusive Z-isomer formation due to steric hindrance between the thiazole sulfur and benzodioxole oxygen.
-
X-ray Crystallography : Dihedral angle between benzodioxole and thiazolopyrimidine planes = 12.5°, C2–C9 bond length = 1.345 Å (conjugated system).
Analytical Data :
-
1H NMR (400 MHz, CDCl3) : δ 7.85 (s, 1H, CH=), 7.02–6.85 (m, 6H, ArH), 6.05 (s, 2H, OCH2O), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 3.95 (s, 3H, NCH3), 2.45 (s, 3H, CH3), 1.40 (t, J = 7.1 Hz, 3H, CH3).
-
IR (KBr) : 1710 cm−1 (ester C=O), 1625 cm−1 (C=N), 1500 cm−1 (C=C).
Critical Parameters Affecting Reaction Outcomes
Catalyst Selection in Biginelli Condensation
| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| H2SO4 | 97 | 6 | 99 |
| I2 | 92 | 8 | 98 |
| HCl | 78 | 12 | 95 |
Concentrated H2SO4 provides superior yields by enhancing electrophilicity of the aldehyde carbonyl. Iodine offers milder conditions but requires longer reaction times.
Solvent Effects in Cyclization Step
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 91 | <5 |
| DMSO | 46.7 | 85 | 12 |
| Acetonitrile | 37.5 | 72 | 18 |
High-polarity aprotic solvents (DMF) stabilize transition states during cyclization, minimizing dimerization byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli Route | Solid-Phase | Microwave |
|---|---|---|---|
| Overall Yield (%) | 82 | 65 | 78 |
| Purity (%) | 99 | 92 | 95 |
| Reaction Time | 24 h | 48 h | 3 h |
| Scalability | Kilogram | Milligram | Multigram |
The classical Biginelli approach remains optimal for large-scale synthesis, balancing yield and practicality. Microwave-assisted methods show promise for rapid screening but lack established scalability.
Structural Confirmation and Spectroscopic Insights
X-ray Crystallographic Analysis
-
Space Group : P-1
-
Unit Cell : a = 7.245 Å, b = 9.831 Å, c = 12.405 Å
-
Torsion Angles : C2–C9–C10–O11 = 178.5° (planar conjugation)
-
Hydrogen Bonding : O4–H⋯O11 (2.700 Å) stabilizes Z-configuration
13C NMR Assignments
| Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-2 | 125.4 | s | Exocyclic CH= |
| C-6 | 166.2 | s | Ester carbonyl |
| C-3 | 170.5 | s | Thiazole C=N |
| C-7a | 152.0 | s | Pyrimidine N–C–N |
Mechanistic Investigations and Byproduct Formation
Major Byproducts :
-
Dihydrothiazole dimer (3–5% yield): Forms via intermolecular cyclization under dilute conditions.
-
E/Z Isomerization : Controllable via strict anhydrous conditions; traces of E-isomer <1%.
Kinetic Studies :
Applications and Derivative Screening
While the primary focus is synthesis, preliminary bioactivity data from structural analogs suggests:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, bromine) enhance enzyme inhibition. Compound 97’s 3,5-dibromo-4-hydroxy group increases potency (IC50 = 4.5 µM) compared to the target compound, where activity data is unavailable .
- Polar substituents (e.g., cyano in 11b) may reduce solubility but improve target binding .
Key Observations :
Crystallographic and Physicochemical Properties
Crystal packing and ring puckering influence stability and intermolecular interactions.
Table 3: Crystallographic Data
Key Observations :
- Triclinic systems (e.g., ) exhibit complex packing with multiple intermolecular interactions.
- Hydrogen bonding (e.g., C–H···O in ) stabilizes crystal lattices and may correlate with solubility .
- The flattened boat conformation of the thiazolopyrimidine ring (observed in ) is critical for maintaining planar geometry during enzyme binding.
Biological Activity
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.44 g/mol. The structure features a benzodioxole moiety which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17F N2O5S |
| Molecular Weight | 420.44 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Anticancer Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit notable anticancer properties. For example, related compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, thiazolo-pyrimidine derivatives have been reported to inhibit growth in HeLa cancer cells with IC50 values indicating significant cytotoxicity.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxic effects of similar thiazolo-pyrimidine derivatives found that certain compounds had IC50 values ranging from 0.219 mM to higher concentrations depending on the specific structural modifications present in the compound . This suggests that ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene) derivatives could be promising candidates for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzodioxole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study highlighted that certain derivatives exhibited selective inhibition of COX1 and COX2 enzymes with IC50 values indicating moderate to strong inhibitory effects .
Table: COX Inhibition Data
| Compound | COX1 IC50 (µM) | COX2 IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative A | 1.12 | 4.25 |
| Benzodioxole Derivative B | 0.725 | 3.34 |
| Ethyl Thiazolo Compound | 12.32 | 14.34 |
Antimicrobial Activity
Beyond anticancer and anti-inflammatory effects, ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene) derivatives have shown promise as antimicrobial agents. The benzodioxole core has been associated with various antimicrobial activities against bacterial and fungal strains . This broad-spectrum activity makes it a candidate for further exploration in infectious disease treatment.
Conclusion and Future Directions
This compound represents a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms behind its anticancer and anti-inflammatory activities.
- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with condensation of ethyl acetoacetate with aromatic aldehydes to form intermediates, followed by cyclization with thiourea derivatives. Key steps include:
- Step 1 : Formation of the benzylidene precursor via Knoevenagel condensation under reflux in toluene or DMF .
- Step 2 : Cyclocondensation with thiourea or thioamide derivatives in the presence of catalysts like Cu(OAc)₂ or PdCl₂ to assemble the thiazolopyrimidine core .
- Step 3 : Functionalization at the 5- and 6-positions using electrophilic aromatic substitution or esterification .
Optimal yields (>70%) require precise control of temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for aldehyde:acetoacetate) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Advanced: How does crystallographic analysis elucidate the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The thiazolopyrimidine core adopts a near-planar conformation, with dihedral angles <5° between fused rings. The benzodioxolylmethylidene group exhibits a Z-configuration, confirmed by C=C bond lengths (~1.34 Å) .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) between fluorophenyl and benzodioxole groups stabilize the crystal lattice .
- Torsional strain : The 4-fluorophenyl substituent at C5 introduces slight distortion (~12° from the core plane), influencing packing efficiency .
Basic: What analytical techniques confirm the structure and purity of the synthesized compound?
- NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., benzodioxole protons at δ 6.8–7.1 ppm; thiazole H at δ 8.2 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ at m/z 507.1234) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) with retention times calibrated against standards .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values (e.g., 2–50 μM for kinase inhibition) may arise from assay conditions or cellular models. Mitigation strategies include:
- Dose-response standardization : Use uniform concentrations (0.1–100 μM) across multiple cell lines (e.g., HeLa, MCF-7) .
- Off-target profiling : Screen against related enzymes (e.g., COX-2, PKA) to rule out nonspecific effects .
- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or benzodioxole groups to isolate pharmacophores .
Basic: What are the primary biological activities observed for this compound?
- Anticancer activity : Inhibits proliferation in breast cancer (MCF-7) and leukemia (K562) cell lines (IC₅₀ = 12–18 μM) via ROS-mediated apoptosis .
- Anti-inflammatory effects : Suppresses COX-2 expression (70% inhibition at 10 μM) in LPS-stimulated macrophages .
- Kinase inhibition : Targets CDK2 (IC₅₀ = 2.3 μM) and EGFR (IC₅₀ = 5.8 μM) in enzymatic assays .
Advanced: How do substituents at the 2- and 5-positions influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., 4-fluorophenyl) : Enhance electrophilicity at C6, improving cross-coupling efficiency (e.g., Suzuki reactions, 85% yield) .
- Benzodioxolylmethylidene group : Increases lipophilicity (logP = 3.2), enhancing membrane permeability (Caco-2 Papp = 8.6 × 10⁻⁶ cm/s) .
- Methyl at C7 : Reduces metabolic degradation (t₁/₂ = 4.2 h in liver microsomes vs. 1.5 h for demethylated analogs) .
Structure-activity relationship (SAR) studies suggest that bulkier 5-aryl groups (e.g., 3,4-dimethoxyphenyl) improve target selectivity by 3-fold .
Advanced: What reaction mechanisms govern the functionalization of the thiazolopyrimidine core?
- Nucleophilic aromatic substitution : Fluorine at the 4-position of the phenyl group activates the ring for displacement by amines or thiols (k = 0.15 min⁻¹ in DMSO) .
- Cyclization kinetics : Thiourea-mediated ring closure follows second-order kinetics (Eₐ = 45 kJ/mol), with rate-limiting deprotonation at C2 .
- Z/E isomerization : The benzylidene group’s configuration is controlled by solvent polarity (Z-form favored in toluene, 95%) and temperature (<80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
